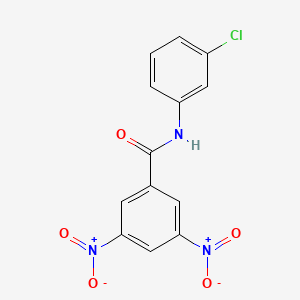

N-(3-chlorophenyl)-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

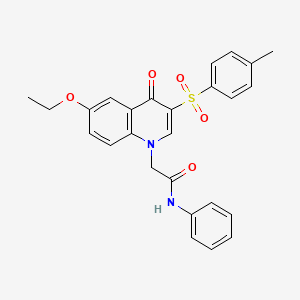

“N-(3-chlorophenyl)-3,5-dinitrobenzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a 3-chlorophenyl group. It also contains two nitro groups attached to the benzene ring .

Synthesis Analysis

While the specific synthesis for “N-(3-chlorophenyl)-3,5-dinitrobenzamide” is not available, benzamides can generally be synthesized through the reaction of benzoic acid with an amine. The presence of the nitro groups and the chlorophenyl group suggests that these groups were likely added in subsequent steps .Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-3,5-dinitrobenzamide” would likely show the benzamide core structure, with the nitro groups and the chlorophenyl group attached to the benzene ring .Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of reactions. They can react with Grignard reagents to form ketones, and they can also undergo hydrolysis to form carboxylic acids and amines .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

The nitro group in N-(3-chlorophenyl)-3,5-dinitrobenzamide can contribute to its antimicrobial properties. Researchers may explore its potential as an antibacterial or antifungal agent. By understanding its mechanism of action and optimizing its structure, scientists could develop novel drugs to combat infectious diseases .

Cancer Therapy

Chlorine substitution has been known to enhance the biological activity of natural products. In the context of cancer research, N-(3-chlorophenyl)-3,5-dinitrobenzamide could be investigated as a potential chemotherapeutic agent. Its unique combination of functional groups may influence tumor cell growth, apoptosis, or angiogenesis .

Biofilm Inhibition

Biofilms—aggregates of microorganisms—pose challenges in medicine and industry. The triazole linkage in N-(3-chlorophenyl)-3,5-dinitrobenzamide could inspire novel strategies for biofilm inhibition. Researchers might explore its interactions with bacterial biofilms and evaluate its efficacy in preventing biofilm formation .

Neuropharmacology

Given the compound’s structural resemblance to phenylethylamine (PEA), it could be relevant in neuropharmacological studies. PEA plays a role in mood regulation, neurotransmitter synthesis, and neuromodulation. Investigating N-(3-chlorophenyl)-3,5-dinitrobenzamide’s effects on neural pathways may reveal insights into mood disorders or cognitive function .

Click Chemistry Applications

The triazole linkage has gained attention in drug design due to its versatility. Researchers could explore N-(3-chlorophenyl)-3,5-dinitrobenzamide as a building block for click chemistry-inspired syntheses. By connecting it to other functional molecules, scientists might create hybrid compounds with specific biological targets .

Chemical Biology Probes

Researchers often use small molecules as chemical probes to investigate biological processes. N-(3-chlorophenyl)-3,5-dinitrobenzamide could serve as a probe for studying cellular pathways, protein interactions, or enzyme activities. Its unique structure may provide valuable insights into cellular function .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O5/c14-9-2-1-3-10(6-9)15-13(18)8-4-11(16(19)20)7-12(5-8)17(21)22/h1-7H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDHQVWNYXYMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034088 |

Source

|

| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3,5-dinitrobenzamide | |

CAS RN |

36293-16-0 |

Source

|

| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

![Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2)](/img/structure/B2886298.png)